

Comprehensive Spectroscopic Profiling of 1,8-Naphthyridine-4-carbaldehyde

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Compound of Interest

Compound Name:	1,8-Naphthyridine-4-carbaldehyde
CAS No.:	64379-46-0
Cat. No.:	B1335513

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Executive Summary

1,8-Naphthyridine-4-carbaldehyde (CAS: 14905-64-7) is a bicyclic heteroaromatic aldehyde. [1] It serves as a pivotal electrophile in the synthesis of bioactive scaffolds, particularly through condensation reactions (e.g., Knoevenagel, Schiff base formation) at the C4-formyl position. [1]

This guide details the synthesis, structural characterization, and spectroscopic signature of the molecule. [2] Special attention is given to the hydration equilibrium of the aldehyde group, a phenomenon characteristic of electron-deficient nitrogen heterocycles that frequently complicates NMR interpretation. [1]

Synthesis & Preparation Context

To understand the spectroscopic impurity profile, one must understand the synthesis. The standard industrial route involves the Riley Oxidation of 4-methyl-1,8-naphthyridine. [1]

Optimized Synthetic Protocol

- Precursor: 4-Methyl-1,8-naphthyridine. [1][3][4][5]

- Reagent: Selenium Dioxide (SeO

).[1][4][6][7]

- Solvent: 1,4-Dioxane / Water (95:5).[1]
- Conditions: Reflux for 2–4 hours.
- Purification: Filtration of Selenium metal, followed by silica gel chromatography (EtOAc/Hexanes).

Note on Stability: The product is an orange solid that is prone to oxidation (to the carboxylic acid) and hydration (to the gem-diol) upon prolonged exposure to air or moisture.[1]

Reaction Workflow Visualization



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Figure 1: Riley oxidation pathway for the synthesis of the title compound.[1][6]

Spectroscopic Characterization (NMR, IR, MS)[1][8]

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of **1,8-naphthyridine-4-carbaldehyde** is distinct due to the deshielding effect of the ring nitrogens.[1]

Critical Technical Note (Hydration): Like many electron-deficient heteroaromatic aldehydes (e.g., pyridine-4-carboxaldehyde), this compound exists in equilibrium with its hydrate, 1,8-naphthyridine-4-methanediol, in the presence of trace water.[1]

- Aldehyde Form (-CHO): Singlet at ~10.0–10.6 ppm.[1]
- Hydrate Form (-CH(OH)
) : Singlet at ~6.0–8.0 ppm (depending on solvent/pH).

¹H NMR Data (400 MHz, CDCl₃)

)

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.[1]



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*Note: In some literature (e.g., Patent EA016510B1), a peak at 7.99 ppm is reported.[1][5][8] This may correspond to the hydrate methine or an impurity, as the free aldehyde typically resonates >10 ppm.

¹³C NMR Data (100 MHz, CDCl₃)

)

- Carbonyl (C=O): 191.3 ppm (Characteristic aldehyde).[1]

- Aromatic Carbons: 158.1, 153.1, 138.5, 126.0, 123.4 (Ring carbons).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carbonyl group and the heteroaromatic core.[1]



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C. Mass Spectrometry (MS)

The fragmentation pattern is useful for confirming the loss of the formyl group.[1]

- Ionization Mode: ESI+ or EI (70 eV).

- Molecular Formula: C

H

N

O.[1]

- Exact Mass: 158.05.[1]

Fragmentation Table

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MS Fragmentation Logic

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Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

References

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